2-(4-chloro-3-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of phenoxy, benzothiazole, and acetamide groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxyacetyl intermediate. This intermediate is then reacted with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1: Exhibits potent binding inhibition activity against corticotropin-releasing factor 1 (CRF1) receptor.
Methyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Another compound with a similar phenoxy and acetamide structure.
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide stands out due to its unique combination of phenoxy, benzothiazole, and acetamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H19ClN2O2S |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H19ClN2O2S/c1-14-3-10-20-21(11-14)29-23(26-20)16-4-6-17(7-5-16)25-22(27)13-28-18-8-9-19(24)15(2)12-18/h3-12H,13H2,1-2H3,(H,25,27) |
InChI Key |
IWCWDWMWDGEJPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC(=C(C=C4)Cl)C |
Origin of Product |
United States |
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